molecular formula C13H11N3O3 B2705559 2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 120275-62-9

2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2705559
CAS No.: 120275-62-9
M. Wt: 257.249
InChI Key: JAFATDRGTMWFAM-UHFFFAOYSA-N
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Description

“2-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the empirical formula C12H9N3O3 . It has a molecular weight of 243.22 .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=N+C1=C(C(NC2=NC=CC=C2)=O)C=CC=C1 . The InChI key is OSCGFJLUUDMUFI-UHFFFAOYSA-N .

Scientific Research Applications

C-H Amination

  • Directing Group for C-H Bond Amination : The use of pyridine derivatives as directing groups in C-H amination has been demonstrated. For instance, 2-(Pyridin-2-yl)aniline has been employed as a novel directing group to promote C-H amination mediated by cupric acetate. This method allows for effective amination of the β-C(sp2)-H bonds of benzamide derivatives with various amines, showcasing the potential utility of pyridine-based compounds in facilitating similar transformations (Hong-Yi Zhao et al., 2017).

Synthesis of Pyridyl Benzamides

  • Efficient Synthesis of Pyridyl Benzamides : Research has shown efficient methods to synthesize pyridyl benzamides from 2-aminopyridines and nitroolefins. This reaction, catalyzed by rare-earth metals, generates products with a broad substrate scope in moderate to excellent yields without external oxidants. Such reactions underscore the versatility of pyridine and benzamide derivatives in synthetic chemistry (Zhengwang Chen et al., 2018).

Polymerization Catalysts

  • Polymerization by Nickel Complexes : Nickel complexes with pyridine-based ligands have been utilized as catalysts for ethylene polymerization, indicating the potential of pyridine derivatives in the development of polymerization catalysts. These complexes have shown high activities towards ethylene polymerization, producing branched polyethylenes (Wen‐Hua Sun et al., 2012).

Crystal Structure Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives has been studied, providing insights into the orientation of pyridine rings relative to benzene rings. Such analyses are crucial for understanding the molecular geometry and interactions of these compounds (G. Artheswari et al., 2019).

Photocatalysis

  • Selective Oxidation Catalyzed by Polyimide Films : Pyridine derivatives have been involved in the selective oxidation of benzyl alcohol to benzaldehyde, facilitated by polyimide films. This demonstrates the application of pyridine-based compounds in photocatalytic processes (Jingmiao Yi et al., 2015).

Future Directions

Benzamides and their derivatives have shown potential in various fields, especially in medicinal chemistry . They have been used in the synthesis of therapeutic agents and exhibit a broad spectrum of biological properties . Therefore, future research could focus on exploring the potential applications of “2-nitro-N-(pyridin-3-ylmethyl)benzamide” in medicinal chemistry and other related fields .

Properties

IUPAC Name

2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-10-4-3-7-14-8-10)11-5-1-2-6-12(11)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFATDRGTMWFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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